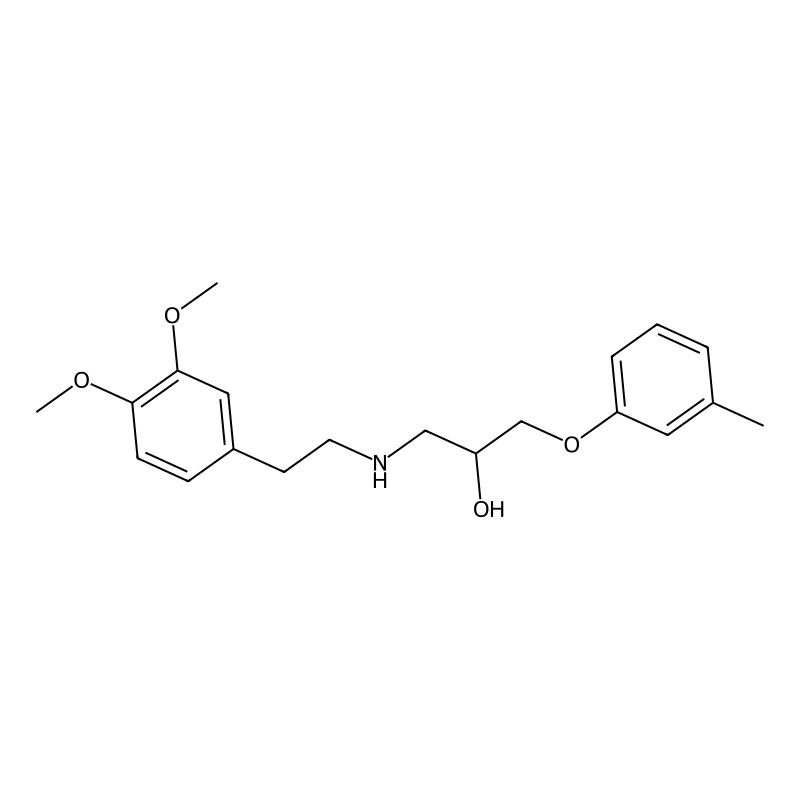Bevantolol
Catalog No.
S599000
CAS No.
59170-23-9
M.F
C20H27NO4
M. Wt
345.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
59170-23-9
Product Name
Bevantolol
IUPAC Name
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol
Molecular Formula
C20H27NO4
Molecular Weight
345.4 g/mol
InChI
InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3
InChI Key
HXLAFSUPPDYFEO-UHFFFAOYSA-N
SMILES
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O
Solubility
1.37e-02 g/L
Synonyms
bevantolol, bevantolol hydrochloride, CI 775, CI-775
Canonical SMILES
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O
Cardiovascular Applications:
Bevantolol, a beta-1 adrenoceptor antagonist, has been extensively studied in cardiovascular research. Its primary applications include:
- Angina pectoris: Studies have demonstrated its effectiveness in reducing angina attacks and improving exercise tolerance in patients with chest pain caused by reduced blood flow to the heart.
- Hypertension: Bevantolol has shown efficacy in lowering blood pressure, making it a valuable tool in managing hypertension.
Beyond Cardiovascular Applications:
Beyond its well-established role in cardiovascular health, Bevantolol has been explored in research for other potential applications, including:
- Huntington's disease: Recent studies investigated its ability to reduce involuntary movements (chorea) in patients with Huntington's disease. While promising, further research is needed to confirm its efficacy and safety for this specific application.
Research Focus on Selectivity:
A crucial aspect of Bevantolol research is its selectivity compared to other beta-blockers. Unlike some beta-blockers that affect both beta-1 and beta-2 receptors, Bevantolol primarily targets beta-1 receptors. This selectivity is advantageous as it minimizes potential side effects like bronchoconstriction, which can be problematic for individuals with asthma.
Physical Description
Solid
XLogP3
3
LogP
3
3.00
3.00
Melting Point
137-138 °C
137-138°C
137-138°C
Related CAS
42864-78-8 (hydrochloride)
Other CAS
59170-23-9
Wikipedia
Bevantolol
Dates
Modify: 2023-08-15
Vaughan Williams EM: Bevantolol: a beta-1 adrenoceptor antagonist with unique additional actions. J Clin Pharmacol. 1987 Jul;27(7):450-60. [PMID:2888789]
Explore Compound Types
Get ideal chemicals from 750K+ compounds








